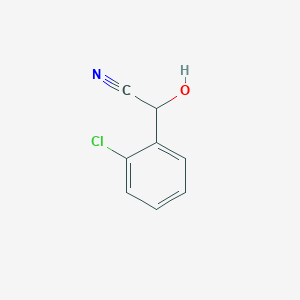

2-(2-Chlorophenyl)-2-hydroxyacetonitrile

CAS No.: 13312-84-0

Cat. No.: VC7943990

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13312-84-0 |

|---|---|

| Molecular Formula | C8H6ClNO |

| Molecular Weight | 167.59 g/mol |

| IUPAC Name | 2-(2-chlorophenyl)-2-hydroxyacetonitrile |

| Standard InChI | InChI=1S/C8H6ClNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H |

| Standard InChI Key | ZECLJEYAWRQVIB-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(C#N)O)Cl |

| Canonical SMILES | C1=CC=C(C(=C1)C(C#N)O)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chlorine atom at the ortho position, linked to a hydroxynitrile group (). This arrangement creates a sterically congested environment around the hydroxyl and nitrile functionalities, influencing its reactivity and physical properties .

Physical Properties

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 167.59 g/mol | |

| Boiling Point | 313.3 ± 27.0 °C (760 mmHg) | |

| Density | 1.3 ± 0.1 g/cm³ | |

| Purity | ≥97% |

The elevated boiling point and density reflect strong intermolecular interactions, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitrile and chlorophenyl groups .

Synthesis and Manufacturing

Conventional Synthesis Route

The primary synthesis method involves the nucleophilic addition of cyanide to 2-chlorobenzaldehyde under basic conditions. A typical procedure includes:

-

Dissolving 2-chlorobenzaldehyde in a polar aprotic solvent (e.g., tetrahydrofuran).

-

Adding sodium cyanide and a base (e.g., sodium hydroxide) to facilitate cyanohydrin formation.

-

Acidic workup to protonate the intermediate, yielding 2-(2-chlorophenyl)-2-hydroxyacetonitrile.

This method achieves moderate yields (40–60%) and requires careful control of reaction conditions to minimize side products such as dehydrohalogenation or over-reduction.

Chemical Reactivity and Transformations

Functional Group Interactions

The compound’s reactivity is governed by three key groups:

-

Nitrile (): Susceptible to hydrolysis under acidic or basic conditions, forming carboxylic acids or amides, respectively.

-

Hydroxyl (): Participates in esterification, etherification, and hydrogen-bonding interactions.

-

Chlorophenyl: Undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) or metal-catalyzed cross-coupling reactions.

Reduction Pathways

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor to β-amino alcohols, which are key motifs in β-blockers (e.g., propranolol) and antifungal agents . Its chlorinated aromatic ring also lends utility in agrochemical synthesis.

Material Science

The nitrile group’s polarity and the hydroxyl group’s hydrogen-bonding capacity make this compound a candidate for designing supramolecular polymers or liquid crystals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume